

# Application Notes and Protocols for ATL1102 Administration in mdx Mouse Models

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of ATL1102's mouse-specific surrogate, ISIS 348574, in the mdx mouse model of Duchenne muscular dystrophy (DMD).

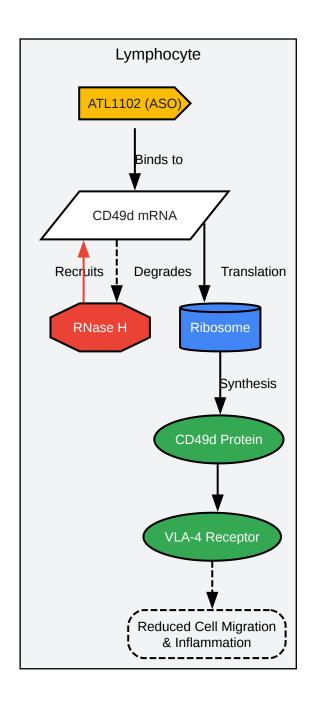
#### Introduction

ATL1102 is a second-generation 2'-O-methoxyethyl (2'MOE) gapmer antisense oligonucleotide designed to inhibit the expression of CD49d, a subunit of the VLA-4 integrin.[1][2] In Duchenne muscular dystrophy, the absence of dystrophin leads to muscle fiber damage, triggering an inflammatory response that exacerbates muscle degradation.[2][3] CD49d is expressed on the surface of T-lymphocytes and plays a crucial role in their migration to sites of inflammation.[1] [4] By reducing CD49d expression, ATL1102 aims to modulate this inflammatory response and mitigate muscle damage.[5][6] Since ATL1102 is specific to human CD49d RNA, preclinical studies in the mdx mouse model utilize a mouse-specific CD49d antisense oligonucleotide, ISIS 348574.[1][7]

### **Mechanism of Action**

ATL1102 operates through an RNase H-mediated mechanism. As a "gapmer" antisense oligonucleotide, it features a central DNA-like region flanked by modified RNA analogues. This design allows the oligonucleotide to bind specifically to the target CD49d mRNA. The DNA-RNA hybrid then attracts RNase H, an intracellular enzyme that cleaves the mRNA, leading to the downregulation of CD49d protein expression.[1][7] This reduction in CD49d on lymphocytes is intended to decrease their survival, activation, and migration to inflamed muscle tissue.[1][3]





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Figure 1: Mechanism of action of ATL1102 in downregulating CD49d expression.

# **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from preclinical studies of ISIS 348574 in mdx mice.



Table 1: In Vivo Effects of ISIS 348574 on CD49d mRNA Expression and Splenic T-Lymphocytes

Treatment Group	Dose	Duration	CD49d mRNA Reduction in Quadriceps	Splenic CD4+ T-cell Reduction	Splenic CD8+ T-cell Reduction
ISIS 348574 (Low Dose)	5 mg/kg/week	6 weeks	Significant Reduction (p < 0.05)	Not Reported	Not Reported
ISIS 348574 (High Dose)	20 mg/kg/week	6 weeks	Significant Reduction (p < 0.01)	30% (p < 0.05)	21% (p = 0.058)
Saline Control	N/A	6 weeks	Baseline	Baseline	Baseline
Scrambled Control	20 mg/kg/week	6 weeks	No significant change	No significant change	No significant change

Data compiled from a study by Woodcock et al.[1][7]

Table 2: Functional Muscle Protection with ISIS 348574 in mdx Mice



Treatment Group	Dose	Duration	Muscle Force Recovery After Eccentric Contractions
ISIS 348574 (High Dose)	20 mg/kg/week	6 weeks	72% of original force (p < 0.01)
ISIS 348574 (Low Dose)	5 mg/kg/week	6 weeks	~50% of original force
Saline Control	N/A	6 weeks	~50% of original force
Scrambled Control	20 mg/kg/week	6 weeks	~50% of original force
Wild-Type (WT) Mice	N/A	6 weeks	95% of original force

Data compiled from a study by Woodcock et al.[7][8]

# **Experimental Protocols Animal Model and Acclimatization**

- Animal Strain: Male mdx (C57BL/10ScSn-Dmdmdx/J) mice and age-matched wild-type (C57BL/10SnJ) controls are commonly used.[7][9]
- Age: Symptomatic 9-week-old mdx mice are typically used for treatment initiation.[7][9]
- Acclimatization: Upon arrival, animals should be acclimatized to the facility for a minimum of one week prior to the commencement of any procedures.[9] House mice in a specificpathogen-free environment with ad libitum access to food and water.[9]
- Ethics: All animal procedures must be conducted in accordance with approved protocols from the institutional Animal Care and Ethics Committee.[9][10]

### **Preparation and Administration of ISIS 348574**

 Test Article: ISIS 348574, a 2'MOE gapmer antisense oligonucleotide specific to mouse Cd49d RNA. A scrambled oligonucleotide with the same chemistry and nucleotide composition should be used as a control.[1][7]







• Formulation: Reconstitute the lyophilized oligonucleotides in sterile, pyrogen-free saline (0.9% NaCl).

• Dosage:

Low Dose: 5 mg/kg

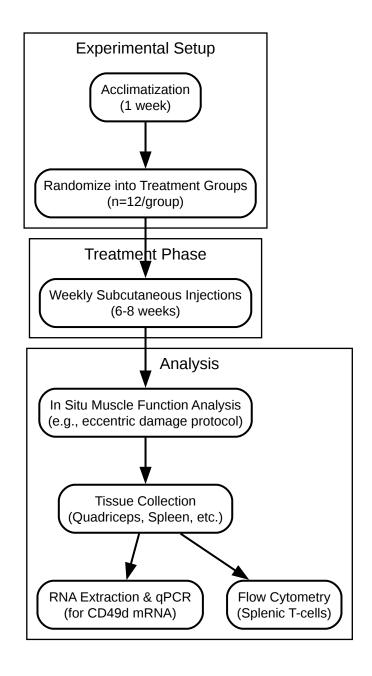
High Dose: 20 mg/kg

Control Groups: Saline and scrambled oligonucleotide (20 mg/kg).[1][7]

Administration: Administer weekly via subcutaneous injection for a total of 6 to 8 weeks.[1][9]
 Rotate injection sites to minimize local reactions.

## **Experimental Workflow**





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**Figure 2:** Experimental workflow for administering ISIS 348574 to mdx mice.

# In Situ Muscle Function Analysis

- Anesthesia: Anesthetize mice using inhaled isoflurane.[1][7]
- Surgical Preparation: Expose the distal tendon of the tibialis anterior (TA) muscle and attach it to a force transducer. Isolate and stimulate the sciatic nerve to elicit muscle contractions.



- Eccentric Damage Protocol:
  - Measure the initial maximum isometric tetanic force.
  - Subject the muscle to a series of eccentric contractions (lengthening while contracting).
  - Measure the force production after the eccentric contractions to determine the extent of muscle damage and functional protection.

# **Tissue Collection and Molecular Analysis**

- Euthanasia and Tissue Harvest: At the end of the treatment period, euthanize the mice and harvest tissues of interest, such as the quadriceps muscle and spleen.
- RNA Extraction and qPCR:
  - Isolate total RNA from the quadriceps muscle using a standard method (e.g., TRIzol).
  - Synthesize cDNA and perform quantitative real-time PCR (qPCR) using primers specific for mouse Cd49d and a suitable housekeeping gene.
  - Analyze the relative expression of Cd49d mRNA between treatment groups.[8]
- Flow Cytometry of Splenocytes:
  - Prepare a single-cell suspension from the spleen.
  - Stain the cells with fluorescently-labeled antibodies against mouse CD3, CD4, and CD8 to identify T-lymphocyte populations.
  - Analyze the percentage of CD4+ and CD8+ T-cells using a flow cytometer.

#### **Conclusion**

Preclinical studies in the mdx mouse model using the mouse-specific CD49d ASO, ISIS 348574, have demonstrated a dose-dependent reduction in target mRNA expression and a protective effect on muscle function.[1][7] These findings support the continued development of ATL1102 as a potential immunomodulatory therapy for Duchenne muscular dystrophy.[3][4]







The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanism of action of this therapeutic approach.

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